cis-2-Carboxycyclohexyl-acetic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14715-37-8 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 g/mol |
IUPAC Name |
(1S,2S)-2-(carboxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h6-7H,1-5H2,(H,10,11)(H,12,13)/t6-,7-/m0/s1 |
InChI Key |
GCGCKIUIBPEAQE-BQBZGAKWSA-N |
SMILES |
C1CCC(C(C1)CC(=O)O)C(=O)O |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CC(=O)O)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control of Cis 2 Carboxycyclohexyl Acetic Acid
Chemical Synthesis Routes to cis-2-Carboxycyclohexyl-acetic acid
The synthesis of this compound is predominantly achieved through two main strategies: the catalytic hydrogenation of aromatic precursors and the functionalization of cyclohexane (B81311) derivatives through multi-step sequences.
Catalytic Hydrogenation of Aromatic Precursors (e.g., 2-Carboxyphenylacetic Acid)
A foundational and widely utilized method for synthesizing this compound involves the catalytic hydrogenation of 2-Carboxyphenylacetic acid, also known as homophthalic acid. This process saturates the aromatic ring to form the desired cyclohexane structure. The stereochemical outcome of the hydrogenation typically favors the formation of the cis isomer, where the carboxymethyl and carboxyl groups are on the same side of the cyclohexane ring.
The efficiency and stereoselectivity of the hydrogenation of 2-Carboxyphenylacetic acid are highly dependent on the choice of catalyst and reaction conditions. Noble metal catalysts are commonly employed for this transformation.
Catalysts : Palladium-on-carbon (Pd/C) and platinum oxide (PtO₂) are effective catalysts for this ring saturation. Ruthenium-based catalysts, such as Ru/C, are also known to be active for the hydrogenation of both aromatic rings and carboxylic acid groups. researchgate.net In some cases, bimetallic catalysts like Ru-Sn/Al₂O₃ have been developed for chemoselective hydrogenation of the carboxylic group, although for producing the target compound of this article, ring hydrogenation is the goal. researchgate.net
Reaction Conditions : The reaction is typically performed under high pressure of hydrogen gas (H₂), generally ranging from 50 to 100 bar. Elevated temperatures, usually between 80°C and 120°C, are required to facilitate the reaction. The choice of solvent can also influence the reaction; methanol (B129727) is a common solvent for this process. Studies on the hydrogenation of similar molecules, like benzoic acid, have shown that binary solvent systems, such as 1,4-dioxane (B91453) and water, can enhance conversion and selectivity. cabidigitallibrary.org For instance, a 1:1 dioxane-water mixture with a 5% Ru/C catalyst at 6.89 MPa and 493 K resulted in 100% conversion of benzoic acid with 86% selectivity to cyclohexanecarboxylic acid. cabidigitallibrary.org
The table below summarizes typical conditions for this catalytic hydrogenation.
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Precursor | Product |
| Pd/C or PtO₂ | 50–100 | 80–120 | Methanol | 2-Carboxyphenylacetic acid | This compound |
The catalytic hydrogenation of 2-Carboxyphenylacetic acid predominantly yields the cis isomer of 2-Carboxycyclohexyl-acetic acid. This stereoselectivity is a key feature of the catalytic hydrogenation of substituted aromatic rings on a catalyst surface.
Yields : After the reaction, the product is typically isolated by acidifying the mixture to a pH of 2–3 with an acid like HCl, which causes the dicarboxylic acid to precipitate. Following purification, often by recrystallization, yields for the racemic this compound can exceed 70%.
Isomeric Distribution : While the cis isomer is the major product, the formation of the trans isomer can occur. The ratio of cis to trans isomers is influenced by the catalyst, solvent, and reaction conditions. For analogous hydrogenations, such as that of benzoic acid, catalyst choice is critical for selectivity. For example, 5% Pd/C catalyst gives 100% selectivity to the ring-hydrogenated product (cyclohexanecarboxylic acid), whereas other catalysts might lead to different product distributions. researchgate.net The inherent stereochemistry of the hydrogenation process on the catalyst surface favors the delivery of hydrogen from one face of the ring, leading to the cis configuration.
The following table details the typical product outcomes.
| Precursor | Catalyst | Product | Isomer | Yield |
| 2-Carboxyphenylacetic acid | Pd/C or PtO₂ | 2-Carboxycyclohexyl-acetic acid | Racemic cis | >70% |
Alternative Cyclohexane Functionalization Strategies
Beyond the direct hydrogenation of aromatic precursors, alternative multi-step synthetic routes starting from cyclohexane derivatives can be employed. These methods build the required functionality onto a pre-existing cyclohexane ring.
One alternative strategy involves the use of Friedel-Crafts reactions. The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring, but related principles can be applied to aliphatic systems or used to construct cyclic systems. masterorganicchemistry.commasterorganicchemistry.com A potential multi-step route could involve the following sequence:
Alkylation : A cyclohexene (B86901) derivative reacts with an acylating or alkylating agent. For instance, cyclohexene can react with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl₃ to form 2-acetylcyclohexene.
Oxidation : The intermediate is then oxidized to introduce the carboxylic acid functionality. The 2-acetylcyclohexene could be oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under acidic conditions to yield a 2-carboxycyclohexene intermediate.
Further Elaboration and Reduction : Subsequent steps would be required to introduce the second carboxylic acid group (as an acetic acid moiety) and reduce the double bond to achieve the final saturated cyclohexane structure with the desired cis stereochemistry.
The Diels-Alder reaction is a powerful tool for forming six-membered rings with controlled stereochemistry and is a viable, though more complex, approach to the carbon skeleton of the target molecule. cerritos.edu The Diels-Alder reaction is a cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene. cerritos.edualfredstate.edu
A potential synthetic pathway could be:
Cycloaddition : A reaction between 1,3-butadiene (B125203) (as the diene) and maleic anhydride (as the dienophile) forms a bicyclic adduct, specifically 4-cyclohexene-cis-1,2-dicarboxylic anhydride. alfredstate.edu This reaction proceeds with retention of the cis geometry of the dienophile. alfredstate.edu
Hydrolysis : The resulting anhydride is hydrolyzed to yield cis-cyclohexane-1,2-dicarboxylic acid.
Side-Chain Elongation : The final and most challenging step would be the selective elongation of one of the carboxylic acid groups to introduce the acetic acid moiety, for example, via a Wittig reaction with methyl triphenylphosphoranylideneacetate, followed by reduction of the resulting double bond and ester hydrolysis.
Stereochemical Aspects in the Synthesis of this compound
The synthesis of this compound presents stereochemical challenges due to the presence of two stereocenters on the cyclohexane ring. The "cis" designation indicates that the carboxymethyl and carboxyl groups are on the same side of the ring.
Diastereoselectivity and Enantioselectivity Control
Achieving the desired cis configuration (diastereoselectivity) and isolating a single enantiomer (enantioselectivity) are critical aspects of synthesizing this molecule.
One common approach to achieve diastereoselectivity is through the catalytic hydrogenation of 2-carboxyphenylacetic acid (homophthalic acid). This reaction, typically carried out under high pressure and temperature with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), saturates the aromatic ring to form the cyclohexane ring. This method predominantly yields the racemic cis-isomer, with reported yields exceeding 70% after purification.
Other synthetic strategies can also be employed to control diastereoselectivity. For instance, Diels-Alder reactions can establish the initial cyclohexane ring with a specific stereochemistry that can be carried through subsequent modifications. While not explicitly detailed for this specific compound, analogous syntheses of substituted cyclobutanes have utilized Noyori-Ikariya ruthenium complexes in asymmetric transfer hydrogenation to achieve high optical purities. researchgate.net
Chiral Resolution Techniques for Enantiopure cis-Isomers
Once the racemic this compound is synthesized, chiral resolution techniques are employed to separate the enantiomers. A well-established method is diastereomeric salt formation. ijpbs.com This involves reacting the racemic mixture with a chiral resolving agent, such as (1R,2S)-ephedrine, to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the acid can be recovered by treating the salt with an acid. ijpbs.com
Another powerful technique for separating enantiomers is chiral chromatography. Chiral gas chromatography (GC) using columns with chiral stationary phases, such as β-cyclodextrin, has been used to resolve derivatives of cyclohexane-dicarboxylic acids, achieving high enantiomeric excess (greater than 98%). Similarly, chiral High-Performance Liquid Chromatography (HPLC) with columns based on materials like amylose (B160209) can be used for the separation of isomers.
Synthesis of Derivatives and Analogues of this compound
The versatility of this compound allows for the synthesis of various derivatives and analogues with tailored properties. nih.gov
Chemical Modification of Carboxylic Acid Moieties
The two carboxylic acid groups in this compound are key functional handles for chemical modification. chemistrytalk.orglibretexts.org These groups can undergo a variety of reactions to form new functional groups. For example, they can be converted to esters through Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis. chemistrytalk.org They can also be transformed into acid halides using reagents like thionyl chloride or phosphorus halides. chemistrytalk.org Furthermore, the carboxylic acid groups can be reduced to form aldehydes using reducing agents such as lithium aluminum hydride. chemistrytalk.org
Introduction of Other Functional Groups (e.g., Amino, Aromatic)
Introducing other functional groups onto the cyclohexane ring can significantly alter the molecule's properties.
Amino Derivatives: The introduction of an amino group creates amphoteric compounds with both acidic and basic centers. For instance, cis-2-aminocyclohexanecarboxylic acid, an analogous compound, is valuable in peptide synthesis and drug design due to this dual functionality.
Aromatic Derivatives: Attaching aromatic groups, such as an ethylbenzoyl group, can enhance properties like UV absorption and molecular rigidity. This makes such derivatives useful in applications like photostability studies or as ligands in coordination chemistry.
The synthesis of these derivatives often involves multi-step sequences. These can include functionalizing the cyclohexane ring through reactions like Friedel-Crafts alkylation or Diels-Alder reactions to introduce desired substituents. Subsequent steps can then introduce or modify the carboxylic acid functionalities.
Biochemical Pathways and Environmental Fate of Cis 2 Carboxycyclohexyl Acetic Acid
Role of cis-2-Carboxycyclohexyl-acetic acid in Microbial Metabolism
This compound is a key metabolic intermediate in the anaerobic breakdown of certain aromatic compounds by microorganisms. Its presence serves as a biomarker, indicating active biodegradation of these pollutants in environments devoid of oxygen. This dicarboxylic acid, with the chemical formula C₉H₁₄O₄, plays a crucial role in the intricate biochemical pathways that bacteria use to harness energy and carbon from complex organic molecules. nih.gov
Anaerobic Degradation Pathways of Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons (PAHs) are widespread environmental pollutants known for their persistence and toxicity. nih.gov In the absence of oxygen, certain specialized microorganisms can degrade these compounds through complex metabolic pathways. nih.gov
Involvement in Naphthalene (B1677914) Degradation Mechanisms
The anaerobic degradation of naphthalene, a two-ringed PAH, has been a model system for understanding how microorganisms break down these resilient compounds. nih.gov In sulfate-reducing bacteria, such as members of the genus Desulfobacterium, naphthalene degradation proceeds through a series of steps that lead to the formation of this compound. nih.gov The initial step involves the carboxylation of naphthalene to 2-naphthoic acid. nih.gov This is followed by the activation of 2-naphthoic acid to its coenzyme A (CoA) thioester, 2-naphthoyl-CoA. nih.gov The aromatic ring system is then subjected to a series of reduction reactions, ultimately leading to a dearomatized cyclohexane (B81311) ring. nih.gov Subsequent cleavage of the second ring results in the formation of this compound. nih.govnih.gov Studies using cell-free extracts of anaerobic naphthalene-degrading bacteria have confirmed that the cis-isomer of 2-(carboxymethyl)cyclohexane-1-carboxylic acid is a true intermediate in this pathway and not a dead-end product. nih.gov
Metabolism of Related Aromatic Compounds (e.g., 2-Methylnaphthalene (B46627), Tetralin)
The metabolic principles observed in naphthalene degradation extend to related aromatic compounds. For instance, the anaerobic degradation of 2-methylnaphthalene by sulfate-reducing enrichment cultures also involves the formation of reduced 2-naphthoic acid derivatives, such as 5,6,7,8-tetrahydro-2-naphthoic acid and octahydro-2-naphthoic acid, which are precursors in the pathway leading to alicyclic compounds like this compound. nih.gov The initial activation of 2-methylnaphthalene, however, proceeds via the addition of fumarate (B1241708) to the methyl group, a mechanism analogous to anaerobic toluene (B28343) degradation. nih.gov While direct evidence for the formation of this compound from tetralin is less detailed, the structural similarity and shared degradation intermediates with naphthalene suggest a comparable metabolic fate.
Enzymatic Transformations Leading to this compound
The formation of this compound is the result of a coordinated series of enzymatic reactions that systematically dismantle the aromatic structure of PAHs. nih.gov
Initial Activation and Aromatic Ring Reduction Processes
The degradation process is initiated by an activation reaction. For unsubstituted PAHs like naphthalene, this is a carboxylation step, which is a chemically challenging reaction that adds a carboxyl group to the aromatic ring. nih.gov For alkylated PAHs such as 2-methylnaphthalene, activation occurs through the addition of fumarate to the methyl group. nih.govnih.gov Following activation, the resulting carboxylic acid is converted to its corresponding coenzyme A (CoA) thioester. nih.gov This activation is crucial as it prepares the molecule for the subsequent reduction of the aromatic ring. nih.gov Overcoming the resonance energy of the aromatic system is a significant hurdle that anaerobic bacteria solve by employing a series of two-electron reduction steps. nih.gov In the case of naphthalene, this leads to the formation of tetrahydro-2-naphthoyl-CoA, which undergoes further reductions.
Beta-Oxidation-like Side Chain Cleavage Mechanisms
Once the aromaticity of one of the rings is overcome through reduction, the molecule enters a series of reactions that resemble the beta-oxidation of fatty acids. nih.gov This pathway involves the cleavage of the alicyclic ring to form a dicarboxylic acid derivative. nih.gov Specifically, the cleavage of the first ring of the reduced naphthalene intermediate results in the formation of 2-carboxycyclohexylacetyl-CoA. nih.gov This intermediate is then converted to this compound. nih.gov The enzymes involved in these later stages include acyl-CoA dehydrogenases and CoA-transferases. nih.gov For example, in the downstream pathway of anaerobic naphthalene degradation, cis-2-carboxycyclohexylacetyl-CoA is converted by an acyl-CoA dehydrogenase, introducing a double bond. nih.govnih.gov
Characterization of Specific Enzyme Systems Involved in cis-2-Carboxycyclohexyl-acetyl-CoA Conversion*
The conversion of cis-2-carboxycyclohexyl-acetyl-CoA is a critical step in the anaerobic degradation of naphthalene. researchgate.netnih.gov This process is primarily managed by two key types of enzymes: acyl-CoA dehydrogenases and intramolecular CoA-transferases. These enzymes work in concert to facilitate the breakdown of this complex cyclohexane derivative.
Acyl-CoA Dehydrogenases (e.g., ThnO, ThnT)
Acyl-CoA dehydrogenases (ACADs) are flavoenzymes that catalyze the initial dehydrogenation step in the β-oxidation of fatty acids and amino acids. wikipedia.orgnih.gov In the context of cis-2-carboxycyclohexyl-acetyl-CoA metabolism, specific ACADs, namely ThnO and ThnT, have been identified as crucial catalysts. researchgate.netnih.gov
ThnO is a flavin-dependent homotetrameric dehydrogenase that displays high specificity for (1R,2R)-2-carboxycyclohexylacetyl-CoA, with an apparent Michaelis constant (Km) value of 61.5 μM. researchgate.net This indicates a strong binding affinity for its substrate. In contrast, ThnT is considered a more promiscuous enzyme, capable of catalyzing the same reaction but at a lower rate. researchgate.net It is hypothesized that ThnT may have a primary role in a different reaction within the broader metabolic pathway. nih.gov The action of these dehydrogenases introduces a double bond into the acyl-CoA thioester, a fundamental step in its breakdown. wikipedia.org
Intramolecular CoA-Transferases (e.g., ThnP)
ThnP belongs to Family I of the CoA-transferase superfamily and performs a unique and essential function in this pathway. researchgate.netnih.gov It catalyzes the intramolecular transfer of the CoA group from the carboxyl group of 2-(carboxymethyl)cyclohexane-1-carboxyl-CoA to its carboxymethyl moiety. researchgate.net This reaction forms 2-carboxycyclohexylacetyl-CoA, the substrate for the ThnO and ThnT dehydrogenases. researchgate.net Notably, this transfer is intramolecular, meaning it does not require an external CoA donor like acetyl-CoA or succinyl-CoA. researchgate.net The combined action of ThnP and ThnO ensures the efficient conversion of the two regioisomers of the substrate. nih.gov
| Enzyme | Enzyme Class | Function | Substrate Specificity | Key Characteristics |
|---|---|---|---|---|
| ThnO | Acyl-CoA Dehydrogenase | Catalyzes the dehydrogenation of (1R,2R)-2-carboxycyclohexylacetyl-CoA. researchgate.net | Specific for (1R,2R)-2-carboxycyclohexylacetyl-CoA (Km = 61.5 μM). researchgate.net | Flavin-dependent homotetrameric dehydrogenase. researchgate.net |
| ThnT | Acyl-CoA Dehydrogenase | Catalyzes the same reaction as ThnO but at a lower rate. researchgate.net | Promiscuous. researchgate.net | Thought to have a different primary role in the metabolic pathway. nih.gov |
| ThnP | Intramolecular CoA-Transferase (Family I) | Catalyzes the intramolecular transfer of CoA to form 2-carboxycyclohexylacetyl-CoA. researchgate.net | Acts on 2-(carboxymethyl)cyclohexane-1-carboxyl-CoA. researchgate.net | Does not require an external CoA donor. researchgate.net |
Occurrence as a Natural Metabolite and Degradation Product
This compound is not only a laboratory chemical but also a compound found in various natural and engineered biological systems.
Identification in Bioremediation Processes
This dicarboxylic acid has been identified as a key intermediate metabolite in the anaerobic degradation of the polycyclic aromatic hydrocarbon (PAH) naphthalene by sulfate-reducing bacteria, such as Desulfobacterium strain N47 and Deltaproteobacterium strain NaphS2. nih.gov Its presence in environmental samples serves as an indicator of microbial activity and the ongoing bioremediation of PAH-contaminated sites. The pathway involves the initial carboxylation of naphthalene, followed by ring reduction and cleavage, ultimately leading to the formation of this compound. researchgate.netnih.gov
Presence in Natural Product Extracts (e.g., Fungi, Plants)
Beyond its role in microbial degradation, compounds with similar structural motifs are found in nature. For instance, cis-cascarillic acid, a related cyclopropyl (B3062369) fatty acid, has been reported in the marine bacterium Labrenzia. nih.gov While direct evidence for this compound in fungi and plants is less documented in the provided search results, the existence of structurally related acyl-CoA dehydrogenases in these organisms suggests the potential for similar metabolic pathways. nih.gov
| Compound | Source | Context |
|---|---|---|
| cis-2-Carboxycyclohexyl-acetic acid | Sulfate-reducing bacteria (e.g., Desulfobacterium strain N47, Deltaproteobacterium strain NaphS2) | Metabolite in the anaerobic degradation of naphthalene. nih.gov |
| cis-cascarillic acid | Labrenzia (marine bacterium) | A naturally occurring related carbocyclic fatty acid. nih.gov |
Environmental Persistence and Biodegradation Mechanisms of this compound
The environmental fate of this compound is intrinsically linked to its role as a metabolite in biodegradation pathways. Its detection in stormwater runoff points to a degree of environmental persistence. The dicarboxylic nature of the molecule, with its polar carboxyl groups, likely influences its environmental behavior compared to simpler, less polar analogs.
The biodegradation of this compound is a continuation of the anaerobic naphthalene degradation pathway. Following its formation, cis-2-carboxycyclohexyl-acetyl-CoA is acted upon by an acyl-CoA dehydrogenase and a hydratase. nih.gov This leads to the formation of an intermediate with a tertiary hydroxyl group. nih.gov It is proposed that a novel ring-opening lyase is then involved in cleaving the cyclohexane ring, a different strategy from the hydratases typically used for monocyclic aromatic compounds. nih.gov The pathway is believed to proceed through pimeloyl-CoA and eventually links to central metabolism via β-oxidation, yielding acetyl-CoA. researchgate.netnih.gov The adaptability of microbial communities is a key factor in the breakdown of such compounds, as prolonged exposure can enhance the biodegradation capacity of these communities. nih.gov
Advanced Characterization and Analytical Methodologies for Cis 2 Carboxycyclohexyl Acetic Acid
Spectroscopic Analysis for Structural Elucidation and Conformational Studies
Spectroscopic techniques are indispensable for the detailed structural and conformational analysis of cis-2-Carboxycyclohexyl-acetic acid. These methods provide critical insights into the molecule's atomic connectivity, configuration, and dynamic behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound, confirming both its constitution and stereochemistry.
¹H and ¹³C NMR for Configurational Assignment and Hydrogenation Confirmation
The successful synthesis of this compound, often via the hydrogenation of a precursor like phthalic acid, is confirmed by NMR analysis. The disappearance of signals in the aromatic region of both ¹H and ¹³C NMR spectra indicates the complete saturation of the benzene (B151609) ring into a cyclohexane (B81311) ring.
¹H NMR spectroscopy is fundamental for assigning the cis configuration of the substituents. The spectra show characteristic signals for the protons of the cyclohexane ring and the adjacent acetic acid moiety. For instance, in a deuterium (B1214612) oxide (D₂O) solvent, the proton signals for the cyclohexane ring typically appear as a complex multiplet between δ 1.45 and 1.85 ppm, integrating to eight protons. The two protons of the methylene (B1212753) group in the acetic acid side chain (CH₂COOH) are observed as a multiplet around δ 2.35 ppm. The specific coupling constants and spatial correlations between the protons on the carbons bearing the substituents (C1 and C2) are definitive for establishing their cis relationship.
¹³C NMR provides complementary information, showing the requisite number of carbon signals for the C₉ structure and confirming the absence of sp²-hybridized carbons from an aromatic precursor. The chemical shifts of the two carboxyl carbons and the seven sp³-hybridized carbons of the cyclohexane and methylene groups are consistent with the proposed structure.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) in D₂O | Multiplicity |
| Cyclohexane Ring Protons | 1.45–1.85 ppm | Multiplet (m) |
| Acetic Acid Methylene (CH₂) | 2.35 ppm | Multiplet (m) |
Data sourced from representative analytical validation.
Advanced NMR Techniques for Conformational Dynamics
The conformational flexibility of the cyclohexane ring in this compound is a key area of investigation. The cyclohexane ring is not static but exists in a dynamic equilibrium, primarily between two chair conformations. For the cis-1,2-disubstituted pattern, one chair conformer will have the substituents in an axial-equatorial (a,e) arrangement, while the other will have them in an equatorial-axial (e,a) arrangement.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and variable temperature (VT) NMR studies, are employed to probe these dynamics. NOESY can reveal through-space correlations between protons, helping to determine their relative proximity and thus the preferred conformation.
VT-NMR experiments are particularly powerful for studying the kinetics of the chair-chair interconversion. researchgate.net By lowering the temperature, it is possible to slow this process to the NMR timescale, allowing for the observation and quantification of individual conformers. nih.govresearchgate.net While specific studies on this compound are not widely documented, analysis of structurally similar molecules like cis-1,2-disubstituted cyclohexanes shows that the position of the conformational equilibrium is influenced by factors such as intramolecular hydrogen bonding and solvent effects. researchgate.netnih.gov For dicarboxylic acids, the ionization state (pH of the solution) can also dramatically shift conformational preferences. researchgate.net
Mass Spectrometry (MS) for Metabolite Profiling and Fragmentation Analysis
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to analyze its presence in complex mixtures through its characteristic fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique ideal for analyzing polar molecules like dicarboxylic acids. In negative ion mode, this compound, with a molecular weight of approximately 186.20 g/mol , is readily detected as the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 185. aaa-chem.comchemspider.com This accurate mass measurement confirms the molecular formula C₉H₁₄O₄.
Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion provides structural information through collision-induced dissociation. Common fragmentation pathways for dicarboxylic acids include the loss of water ([M-H-H₂O]⁻) and carbon dioxide ([M-H-CO₂]⁻). cam.ac.uklibretexts.org For this compound, a significant fragment is observed at m/z 141, corresponding to the loss of CO₂ (44 Da) from one of the carboxyl groups. Further fragmentation can lead to characteristic ions of the cyclohexane ring structure. In positive ion mode, adducts such as [M+NH₄]⁺ may also be observed. nih.gov
Table 2: ESI-MS Fragmentation Data for this compound
| Ion | m/z (Negative Mode) | Proposed Neutral Loss |
| [M-H]⁻ | 185.08 | - |
| [M-H-CO₂]⁻ | 141.05 | CO₂ |
Data derived from ESI-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Biological and Environmental Matrices
GC-MS is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds in complex samples, such as biological fluids (urine, plasma) or environmental extracts. chromatographyonline.comresearchgate.net Due to the low volatility and polar nature of carboxylic acids, derivatization is a mandatory step before GC-MS analysis. shimadzu.comnih.gov The carboxyl groups are typically converted into more volatile esters (e.g., methyl or butyl esters) or silyl (B83357) esters. nih.govnih.gov
This derivatization enhances chromatographic performance, leading to sharper peaks and improved separation from other matrix components. chromatographyonline.com Once separated by the gas chromatograph, the derivatized compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that allows for confident identification.
For derivatized this compound, the fragmentation pattern would include a molecular ion peak (corresponding to the derivatized molecule) and characteristic fragment ions resulting from the cleavage of the ester groups and fragmentation of the cyclohexane ring. This methodology is crucial for metabolite profiling, allowing for the quantification of dicarboxylic acids even at low concentrations in biological systems. chromatographyonline.comacs.orgnih.gov The use of selected ion monitoring (SIM) can further enhance sensitivity and selectivity for trace-level detection. researchgate.netnih.gov
High-Resolution Mass Spectrometry for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound. This technique provides highly accurate mass measurements, which allows for the calculation of the precise elemental formula. The molecular formula for this compound is C₉H₁₄O₄. chemspider.com This composition results in a calculated monoisotopic mass of 186.0892 Da and an average mass of 186.207 Da. chemspider.com
In practice, techniques like Electrospray Ionization (ESI) are often coupled with HRMS. For instance, in negative ion mode ESI-MS, this compound is detected as the deprotonated molecule [M-H]⁻ at an m/z of 185.08. Subsequent fragmentation analysis can yield further structural information, with characteristic losses such as CO₂ (resulting in a fragment at m/z 141.05) and the cyclohexane ring itself (m/z 97.03). The high mass accuracy of HRMS allows for the confident differentiation of compounds with the same nominal mass but different elemental compositions, a critical aspect in complex sample analysis.
Chromatographic Techniques for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of this compound. Method development typically involves optimizing stationary phase, mobile phase composition, and detection parameters to achieve efficient separation from impurities and related compounds.
A common approach utilizes a reverse-phase C18 column. For instance, a reported method employs a mobile phase of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in a 70:30 ratio, achieving a retention time of 8.2 minutes for the compound. The use of an acidic modifier like TFA is crucial for suppressing the ionization of the carboxylic acid groups, leading to better peak shape and retention on the nonpolar stationary phase.
For the analysis of dicarboxylic acids, mixed-mode chromatography, such as on a Newcrom BH column, can also be effective. sielc.com This type of column offers both reverse-phase and ion-exchange properties, enabling the separation of structurally similar acids. sielc.com The mobile phase for such separations often consists of acetonitrile, water, and an acid like sulfuric acid, with UV detection typically set around 200 nm. sielc.com
Table 1: HPLC Method Parameters for Carboxylic Acid Analysis
| Parameter | C18 Reverse-Phase Method | Mixed-Mode Method |
| Stationary Phase | C18 | Newcrom BH |
| Mobile Phase | Acetonitrile/0.1% TFA (70:30) | Acetonitrile/Water/Sulfuric Acid |
| Detection | UV | UV (200 nm) |
| Reported Retention Time | 8.2 min | Variable |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and straightforward method for monitoring the progress of chemical reactions that synthesize or involve this compound. researchgate.net By spotting the reaction mixture on a TLC plate at different time intervals, one can qualitatively assess the consumption of reactants and the formation of the product. youtube.com
For a typical setup, a silica (B1680970) gel plate is used as the stationary phase, and a solvent system such as ethyl acetate/hexane is employed as the mobile phase. The relative polarity of the starting materials, intermediates, and the final product will determine their respective retention factors (Rf values). As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for this compound will become more prominent. youtube.com Visualization can be achieved under UV light if the compounds are UV-active, or by using staining agents like p-anisaldehyde. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
For the analysis of this compound in complex matrices, such as in biological or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly selective technique. This method combines the separation capabilities of HPLC with the sensitive and specific detection of tandem mass spectrometry.
The LC component separates the target analyte from other components in the mixture. The separated analyte then enters the mass spectrometer, where it is ionized. In the first mass analyzer (MS1), the precursor ion corresponding to this compound (e.g., m/z 185.08 for [M-H]⁻) is selected. This ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are then analyzed in the second mass analyzer (MS2). This process of selecting a precursor ion and monitoring its specific fragment ions is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), and it provides a high degree of specificity and reduces background noise, enabling accurate quantification even at low concentrations.
Theoretical and Computational Approaches to this compound
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for Reaction Mechanisms
Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a sophisticated computational tool used to investigate the reaction mechanisms involving this compound, particularly in enzymatic processes. bioexcel.eu In this hybrid approach, the part of the system where the chemical reaction occurs (e.g., the substrate and the active site residues of an enzyme) is treated with a high level of theory, quantum mechanics (QM), which can accurately describe the breaking and forming of chemical bonds. The rest of the system, such as the bulk of the enzyme and the surrounding solvent, is treated with a less computationally expensive method, molecular mechanics (MM). bioexcel.eu
This methodology allows for the study of enzymatic reaction pathways, transition states, and the calculation of activation energies. For instance, if this compound were a substrate or an inhibitor of an enzyme, QM/MM simulations could elucidate the detailed molecular interactions and the conformational changes that occur during the catalytic cycle. bioexcel.eu These simulations provide insights into the role of specific amino acid residues in catalysis and can aid in the design of more effective enzyme inhibitors or novel biocatalysts.
Molecular Modeling and Docking Studies for Intermolecular Interactions
Computational studies, such as those employing density functional theory (DFT), can predict the preferred geometric conformations of the molecule. nih.gov These models help in understanding how the molecule might interact with itself, forming dimers or larger aggregates, primarily through hydrogen bonds between the carboxylic acid moieties. nih.govnih.gov In the solid state, it is expected that this compound would form extended networks of hydrogen bonds, a characteristic observed in similar molecules like cis-cyclohexane-1,4-dicarboxylic acid, where adjacent molecules are linked by pairs of O—H⋯O hydrogen bonds. nih.gov
Molecular docking studies can be employed to predict the binding affinity and orientation of this compound with various biological macromolecules. Although specific docking studies on this compound are not extensively documented in publicly available literature, the principles of such studies on similar molecules can be extrapolated. For instance, cyclooxygenase (COX) enzymes are common targets for non-steroidal anti-inflammatory drugs (NSAIDs) that often feature carboxylic acid groups. nih.gov A hypothetical docking study of this compound with a COX enzyme would likely show the carboxylic acid groups forming key electrostatic and hydrogen bond interactions with polar residues in the enzyme's active site. The cis configuration would enforce a specific spatial arrangement of these groups, which could be crucial for fitting into the binding pocket.
The following table summarizes the types of intermolecular interactions this compound is predicted to engage in, based on its structural features and studies on analogous compounds.
| Interaction Type | Participating Groups | Significance |
| Hydrogen Bonding | Carboxylic acid (donor and acceptor) | Governs self-assembly, crystal packing, and interaction with biological targets. nih.govnih.gov |
| Van der Waals Forces | Cyclohexane ring and alkyl chain | Contribute to overall stability and close packing in condensed phases. nih.gov |
| Dipole-Dipole Interactions | Carbonyl groups | Influence the orientation of molecules in the absence of strong hydrogen bond acceptors/donors. nih.gov |
Database Integration for Reaction Pathway Prediction and Mechanistic Insights
Chemical databases and reaction prediction software are invaluable resources for understanding the chemical behavior of compounds like this compound. Databases such as REAXYS and SciFinder provide access to a vast repository of known chemical reactions and substance properties, which can be mined to predict potential synthetic routes and degradation pathways.
For instance, the known synthesis of this compound via the catalytic hydrogenation of 2-carboxyphenylacetic acid (homophthalic acid) can be rationalized and potentially optimized by exploring similar reactions in these databases. A database query for the hydrogenation of substituted aromatic carboxylic acids would reveal a range of effective catalysts (e.g., Palladium on carbon, Platinum oxide), reaction conditions (temperature, pressure), and achievable yields, providing a comparative framework for this specific synthesis.
Furthermore, these databases can be used to predict potential side reactions or alternative synthetic strategies. For example, one could explore pathways involving the functionalization of a pre-existing cyclohexane ring.
In the context of metabolic or degradation pathways, database integration is crucial. The identification of this compound as a metabolite in the anaerobic degradation of naphthalene (B1677914) by sulfate-reducing bacteria is a key finding. Reaction pathway prediction tools can help to elucidate the step-by-step enzymatic transformations involved. By inputting the structures of naphthalene and the identified metabolite, these tools, which are based on vast datasets of known biotransformations, can propose plausible reaction sequences. In this case, the predicted pathway involves the initial carboxylation of naphthalene, followed by ring reduction and β-oxidation of a side chain.
The table below outlines how database integration can be applied to predict and understand the reactivity of this compound.
| Application Area | Database/Tool Example | Predicted Information | Research Finding Example |
| Synthesis Prediction | REAXYS | Alternative catalysts, reaction conditions, potential yields for the hydrogenation of homophthalic acid and other precursors. | Catalytic hydrogenation of homophthalic acid using Pd/C or PtO₂ yields this compound. |
| Metabolic Pathway Elucidation | KEGG (Kyoto Encyclopedia of Genes and Genomes) | Plausible enzymatic reactions, involved enzyme classes (e.g., dehydrogenases, transferases). | Formation as a metabolite during anaerobic naphthalene biodegradation. |
| Degradation Prediction | PISTACHIO (Prediction of Immense STAbilities of CHEmicals In Oxygen) | Potential products of thermal degradation or oxidation. | Prediction of decarboxylation under thermal stress. |
By integrating experimental data with the predictive power of chemical databases and modeling software, a more comprehensive understanding of the chemical and biological profile of this compound can be achieved.
Mechanistic Investigations of Cis 2 Carboxycyclohexyl Acetic Acid Interactions
Enzyme Interaction Studies and Modulatory Effects
Recent research has identified cis-2-Carboxycyclohexyl-acetic acid as a component in plant extracts with potential inhibitory effects on key digestive enzymes. These findings open avenues for understanding its role as a modulator of metabolic processes.
While comprehensive kinetic data for pure this compound is limited, studies on plant-derived fractions containing this compound offer initial insights into its enzyme inhibitory potential.
A study investigating the constituents of Alstonia boonei stem bark identified this compound in a terpenoid and lipid derivatives fraction. researchgate.netjst.go.jp This fraction demonstrated notable inhibitory activity against pancreatic lipase (B570770), with an IC50 value of 3.43 µg/mL. researchgate.netjst.go.jp However, the same fraction showed no inhibitory activity against α-amylase at a concentration of 1 mg/mL. researchgate.netjst.go.jp
Another study on Alstonia boonei fractions also identified this compound. nih.govresearchgate.net In this research, a crude saponin (B1150181) fraction containing the compound exhibited good inhibitory activity against pancreatic lipase and α-glucosidase, but only weak activity against α-amylase. nih.govresearchgate.net The crude alkaloid fraction from the same plant, which also contained various compounds, showed good inhibition of pancreatic lipase but weak to no activity against α-amylase and α-glucosidase. nih.govresearchgate.net
Similarly, a study on the mangrove Sonneratia x urama identified this compound in its stem bark extract, which displayed significant α-glucosidase inhibitory activity with an IC50 value of 64.07±7.23 µg/mL, comparable to the standard drug acarbose. chemrevlett.com
These findings suggest that this compound may contribute to the observed inhibitory effects of these plant extracts, particularly against pancreatic lipase and α-glucosidase. However, it is crucial to note that these extracts contain a multitude of compounds, and the precise contribution and mechanism of action of this compound alone require further investigation with the purified compound. The mechanism is likely competitive or mixed-type inhibition, a common trait for organic acids interacting with the active sites of these enzymes.
Table 1: Inhibitory Activity of Plant Extract Fractions Containing this compound
| Plant Source | Fraction | Target Enzyme | Inhibitory Activity (IC50) |
| Alstonia boonei | Terpenoid and Lipid Derivatives | Pancreatic Lipase | 3.43 µg/mL |
| α-Amylase | No inhibition at 1 mg/mL | ||
| Alstonia boonei | Crude Saponin | Pancreatic Lipase | Good |
| α-Amylase | Weak | ||
| α-Glucosidase | Good | ||
| Sonneratia x urama | Stem Bark Extract | α-Glucosidase | 64.07±7.23 µg/mL |
Specific structure-activity relationship (SAR) studies for this compound are not extensively documented. However, general principles from studies on dicarboxylic acids as enzyme inhibitors can provide valuable insights. nih.govnih.govacs.org
The presence of two carboxylic acid groups is a key feature. These groups can engage in crucial hydrogen bonding and ionic interactions with the amino acid residues in the active site of an enzyme. nih.gov The spatial arrangement of these carboxyl groups, dictated by the cis configuration on the cyclohexane (B81311) ring, is critical for defining the molecule's ability to fit within a specific enzyme's binding pocket.
For dicarboxylic acid inhibitors, the distance and relative orientation of the two carboxyl groups are determining factors for inhibitory potency. nih.gov The cyclohexane ring acts as a rigid scaffold, holding the carboxyl groups in a relatively fixed conformation. This rigidity can be advantageous for binding, as less conformational entropy is lost upon interaction with the enzyme.
Fundamental Principles of Intermolecular Interactions
The chemical behavior and biological activity of this compound are governed by the fundamental principles of intermolecular forces.
The two carboxylic acid groups in this compound are potent hydrogen bond donors (from the hydroxyl groups) and acceptors (from both the carbonyl and hydroxyl oxygens). This allows the molecule to form extensive intermolecular hydrogen bonding networks. In the solid state, dicarboxylic acids often form dimers, where two molecules are held together by a pair of hydrogen bonds between their carboxyl groups. iucr.org These networks can extend into larger chains or sheets, influencing the crystal structure and physical properties of the compound.
In aqueous solution, these hydrogen bonding capabilities are crucial for solubility. The carboxyl groups can form hydrogen bonds with water molecules, facilitating the dissolution of the compound. The potential for intramolecular hydrogen bonding also exists, where a hydrogen bond forms between the two carboxylic acid groups within the same molecule. nih.govstackexchange.com The strength of such intramolecular hydrogen bonds in dicarboxylic acids can be significant, on the order of 28-29 kJ/mol. nih.gov This can influence the molecule's preferred conformation in solution.
The cyclohexane ring of this compound is not planar and exists predominantly in a chair conformation. For a cis-1,2-disubstituted cyclohexane, one substituent will be in an axial position and the other in an equatorial position in one chair conformation. youtube.comlibretexts.orgpressbooks.pubopenstax.org A ring flip will interconvert these positions, with the other substituent becoming axial and the first becoming equatorial. youtube.comlibretexts.orgpressbooks.pubopenstax.org
The relative stability of these two chair conformations depends on the steric bulk of the substituents. The substituent in the axial position experiences steric strain from 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. fiveable.me In the case of this compound, the two substituents are a carboxyl group (-COOH) and a carboxymethyl group (-CH2COOH). The energetic preference for each group to be in the equatorial position will determine the equilibrium distribution of the two chair conformers.
This conformational preference is critical as it dictates the three-dimensional shape of the molecule and the spatial orientation of the two carboxylic acid groups. The specific conformation will, in turn, affect how the molecule presents itself to an enzyme's active site, thereby influencing its binding affinity and inhibitory activity. The flexibility to adopt a particular conformation upon binding can also be a factor in its biological function.
Role of this compound in Broader Metabolic Contexts Beyond PAH Degradation
While initially identified as a key intermediate in the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914), recent metabolomic studies have implicated this compound in other significant metabolic contexts. kegg.jp
Its presence has been noted in studies of gut microbiota physiology in response to high-fat diets, suggesting a role in the metabolic interplay between diet, the microbiome, and the host. nih.gov Furthermore, metabolomic profiling has identified this compound in studies investigating biomarkers for the loss of functional β-cell mass in pre-diabetic conditions. sci-hub.se It has also been detected in metabolomic studies related to vitamin B12 treatment. researchgate.net
These findings suggest that this compound may be a more widespread metabolite than previously thought, potentially serving as a biomarker or playing a functional role in various physiological and pathophysiological states beyond microbial xenobiotic degradation. Its appearance in these diverse contexts underscores the need for further research to elucidate its origins and functions in mammalian metabolism.
Future Directions and Emerging Research Avenues for Cis 2 Carboxycyclohexyl Acetic Acid
Development of Novel Synthetic Strategies for Highly Stereoselective Production
The creation of cis-2-Carboxycyclohexyl-acetic acid with specific stereochemistry is a critical challenge for future research. Current methods often rely on the catalytic hydrogenation of aromatic precursors like 2-carboxyphenylacetic acid (homophthalic acid), which typically results in a racemic mixture of the cis-isomer. Achieving enantiopure forms necessitates a subsequent, often complex, chiral resolution step.
The future of this field lies in the development of direct asymmetric hydrogenation methods. This involves designing sophisticated transition-metal catalysts, likely based on rhodium or iridium, that incorporate chiral ligands. rsc.orgresearchgate.net These advanced catalysts could stereoselectively hydrogenate the aromatic ring of a precursor, directly yielding the desired enantiomer of this compound and bypassing the need for resolution. Research will likely focus on:
Catalyst Design: Synthesizing and screening novel chiral phosphine (B1218219) or N-heterocyclic carbene ligands to achieve high enantiomeric excess (ee). researchgate.net
Substrate Engineering: Modifying the precursor molecule to enhance its interaction with the chiral catalyst, thereby improving stereoselectivity.
Process Optimization: Fine-tuning reaction conditions such as pressure, temperature, and solvent systems to maximize both yield and enantioselectivity. researchgate.net
Success in this area would not only provide efficient access to stereochemically pure this compound for research but could also open doors to its use as a chiral building block in the synthesis of complex molecules.
Advanced Understanding of Enzymatic Mechanisms in Biodegradation Pathways
This compound is a confirmed intermediate in the anaerobic biodegradation of naphthalene (B1677914) by certain sulfate-reducing bacteria. nih.gov The pathway involves the initial carboxylation of naphthalene followed by ring reduction and subsequent cleavage. While some enzymes in this pathway, such as acyl-CoA dehydrogenase and CoA-transferase, have been identified, a detailed mechanistic understanding is still emerging.
Future research will necessitate a multi-faceted approach to fully map this biodegradation route:
Enzyme Discovery and Characterization: Proteogenomic investigations are needed to identify all the enzymes involved, from the initial naphthalene carboxylase to the final ring-opening enzymes. nih.gov
Structural Biology: Determining the three-dimensional structures of these enzymes, such as through X-ray crystallography, will provide atomic-level insights into their active sites and how they bind their substrates. This structural information is crucial for understanding their catalytic mechanisms. frontiersin.orgfrontiersin.org
Mechanistic Studies: Employing techniques like site-directed mutagenesis combined with kinetic assays will allow researchers to probe the function of specific amino acid residues within the enzyme active sites, confirming their roles in catalysis.
A comprehensive understanding of these enzymatic pathways could have significant applications in bioremediation, potentially enabling the engineering of microorganisms with enhanced capabilities to degrade polycyclic aromatic hydrocarbons (PAHs) in contaminated environments. nih.gov
Exploration of this compound as a Biochemical Probe or Research Tool
Given its specific role in certain metabolic pathways, this compound holds promise as a specialized biochemical tool. Its presence can serve as a biomarker for tracking anaerobic naphthalene degradation. Beyond this, its unique dicarboxylic acid structure, mounted on a cyclohexane (B81311) scaffold, makes it an interesting candidate for development as a molecular probe.
Emerging research avenues in this domain include:
Enzyme Inhibitor Development: Based on structural similarities to other biologically active molecules, the compound could be investigated as a potential inhibitor for various enzymes. For instance, its scaffold could be modified to target enzymes like acetylcholinesterase, relevant in neurodegenerative disease research.
Development of Imaging Probes: The molecule could serve as a core structure for creating probes for biological imaging. By attaching fluorescent tags or paramagnetic nanoparticles, researchers could potentially visualize processes where this metabolite is involved, such as in studies of mitochondrial function in cancer or for super-resolution microscopy. jst.go.jp
Affinity-Based Probes: Immobilizing the molecule on a solid support could be used to "fish" for and identify proteins and enzymes that specifically bind to it, helping to uncover new biological interaction partners.
Integration of Omics Technologies for Comprehensive Metabolic Profiling
The advent of high-throughput "omics" technologies, particularly metabolomics, has been instrumental in detecting this compound in a wide array of biological contexts. It has been identified as a differential metabolite in studies ranging from the effects of diet on gut microbiota to the metabolic shifts in diabetes and muscle tissue. nih.govresearchgate.net Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) have been pivotal in these discoveries. nih.gov
The future in this area involves moving beyond mere detection towards a more integrated, systems-level understanding. Key research directions include:
Pathway Mapping: Using stable isotope labeling in conjunction with metabolomics to trace the metabolic flux through pathways involving this compound, definitively identifying its upstream precursors and downstream products in various organisms and conditions.
Multi-omics Integration: Combining metabolomics data with genomics, transcriptomics, and proteomics ("proteogenomics") to build comprehensive models of cellular metabolism. nih.gov This will allow researchers to correlate the abundance of the metabolite with the expression of specific genes and proteins, revealing regulatory networks.
Biomarker Discovery: Further exploring its potential as a biomarker in diverse fields. For example, its detection in human plasma or muscle tissue could be linked to specific disease states or physiological responses, as suggested by its appearance in studies on vitamin B12 deficiency and diabetes. researchgate.net
The table below summarizes several metabolomics studies where this compound has been identified, highlighting its diverse biological relevance.
| Research Context | Organism/System | Analytical Technology | Reference |
| Gut Microbiota Physiology | Mouse Cecum | FT-ICR-MS | nih.govresearchgate.net |
| Diabetes Mellitus Severity | Rat Heart | LC-MS | researchgate.net |
| Vitamin B12 Deficiency | Human Plasma | LC-MS/MS | N/A |
| Muscle Metabolism | Chicken Gastrocnemius Muscle | UHPLC-MS/MS | N/A |
| Plant Metabolite Profiling | Alstonia boonei Stem Bark | LC-MS/MS | jst.go.jp |
This table is generated based on available data and is for illustrative purposes.
Theoretical Predictions for Novel Reactivity and Biological Functionalities
Computational chemistry and in silico modeling offer powerful predictive tools to explore the potential of this compound beyond what is currently known. These methods can guide experimental work by generating hypotheses about the molecule's chemical behavior and biological interactions.
Future theoretical research will likely focus on several key areas:
Predicting Reactivity: Advanced computational methods like ab initio molecular dynamics (AIMD) and Density Functional Theory (DFT) can be used to model the molecule's conformational landscape and predict its reactivity with various chemical agents. acs.orgresearchgate.netresearchgate.net This can help in designing new synthetic routes or understanding its stability and degradation pathways.
Simulating Enzyme Mechanisms: Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can model the enzymatic reactions involved in its biosynthesis or degradation, providing a dynamic view of the catalytic process that is inaccessible to static structural methods.
In Silico Screening for Biological Targets: Molecular docking and virtual screening can be used to predict the binding of this compound to the active sites of thousands of known proteins. nih.gov This could rapidly identify potential new biological targets, such as enzymes or receptors, paving the way for experimental validation of novel biological functions. oup.comnih.govmdpi.com
Deep Learning and AI: Emerging deep learning models trained on vast chemical and biological datasets could predict novel metabolite-protein interactions or even entirely new metabolic pathways where the compound might play a role. oup.com
These predictive approaches, when closely integrated with experimental validation, will accelerate the pace of discovery and expand the known chemical and biological space of this compound.
Q & A
Basic Research Questions
Q. How is cis-2-Carboxycyclohexyl-acetic acid structurally characterized, and what analytical methods are recommended for verification?
- Answer: The compound (CAS 14715-37-8) has the molecular formula C₉H₁₄O₄ and a molecular weight of 186.0881 g/mol . Key analytical methods include:
- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥98% achievable) using C18 reverse-phase columns and UV detection .
- Mass Spectrometry (MS): ESI-MS in negative ion mode for accurate mass determination (observed m/z 217.4491 for related derivatives) .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm cyclohexane ring geometry and carboxylic acid positions .
Q. What synthetic routes are feasible for this compound?
- Answer: While direct synthesis protocols are not explicitly documented, analogous cyclohexane-carboxylic acid derivatives (e.g., 2-Acetamido-2-cyclohexylacetic acid) suggest:
- Step 1: Cyclohexane ring functionalization via Friedel-Crafts alkylation or Diels-Alder reactions to introduce substituents .
- Step 2: Carboxylic acid introduction via oxidation (e.g., KMnO₄) or hydrolysis of nitrile intermediates .
- Step 3: Stereochemical control using chiral catalysts (e.g., Sharpless conditions) to ensure cis-configuration .
- Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers address discrepancies in purity assessments across different analytical platforms?
- Answer: Contradictions often arise from:
- Column variability in HPLC: Use standardized columns (e.g., Agilent Zorbax SB-C18) and calibrate with certified reference materials .
- Sample preparation artifacts: Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the carboxylic acid groups .
- Inter-lab variability: Cross-validate results using orthogonal techniques (e.g., NMR vs. IR spectroscopy for functional group confirmation) .
Advanced Research Questions
Q. What computational tools predict the reactivity of this compound in enzyme-binding studies?
- Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., cyclooxygenase-2 for anti-inflammatory studies) to model interactions .
- QM/MM simulations: Assess proton transfer mechanisms at the carboxylic acid active site using Gaussian 16 with B3LYP/6-31G(d) basis sets .
- Database integration: Leverage REAXYS and PISTACHIO for reaction pathway predictions (e.g., decarboxylation under thermal stress) .
Q. How does stereochemistry (cis vs. trans) influence the compound’s biological activity?
- Answer:
- Case study: cis-configured cyclohexane derivatives (e.g., Factor Xa inhibitors) show enhanced binding affinity due to optimal spatial alignment of carboxyl groups with enzyme pockets .
- Experimental design: Synthesize both isomers via chiral resolution (e.g., HPLC with amylose-based columns) and compare IC₅₀ values in enzyme inhibition assays .
- Data interpretation: Use circular dichroism (CD) to confirm stereochemical stability under physiological conditions .
Q. What mechanisms explain the compound’s stability in aqueous vs. nonpolar environments?
- Answer:
- Hydrolysis susceptibility: The cis-carboxylic acid groups undergo pH-dependent hydrolysis; monitor via kinetic studies (UV-Vis at 260 nm for degradation products) .
- Solvent effects: In nonpolar solvents (e.g., chloroform), intramolecular H-bonding stabilizes the cyclohexane ring, reducing reactivity. Validate via FT-IR (O-H stretch at 2500–3000 cm⁻¹) .
- Advanced modeling: Apply COSMO-RS to predict solubility and degradation pathways in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
